(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
Description
The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone features a central indole moiety linked via a methanone group to a 3-((4-fluorophenyl)sulfonyl)azetidine ring. This structure combines the pharmacophoric indole scaffold—known for interactions with biological targets like kinases and GPCRs—with a sulfonyl-substituted azetidine, which enhances metabolic stability and binding specificity.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-12-5-7-13(8-6-12)25(23,24)14-10-21(11-14)18(22)16-9-20-17-4-2-1-3-15(16)17/h1-9,14,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPGTUMIRUTGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone typically involves multiple steps, starting with the preparation of the indole and azetidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. Studies have shown that (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. The indole moiety is particularly significant as it is often associated with anticancer activity due to its ability to modulate various cellular processes.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Compounds containing indole and sulfonamide scaffolds have shown promising results against various bacterial strains. The mechanism of action may involve disrupting cell wall synthesis or interfering with DNA replication pathways, making it a candidate for further exploration in antimicrobial therapy .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests potential applications in treating inflammatory diseases, where modulation of inflammatory pathways is crucial .
Synthetic Methods
The synthesis of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone typically involves multiple steps:
- Formation of the Azetidine Ring : This can be synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base.
- Coupling with Indole : The final step involves coupling the azetidine-sulfonyl intermediate with an indole derivative through nucleophilic substitution reactions.
Case Studies
Several studies have documented the applications and effects of this compound:
- Anticancer Study : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests demonstrated significant inhibition against common bacterial strains, suggesting its utility in developing new antibiotics.
- Inflammation Model : Research indicated that treatment with this compound reduced inflammation markers in animal models, supporting its use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety allows it to bind to various biological targets, potentially inhibiting or activating their functions. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Attributes
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone (Target) | C₁₉H₁₇FN₂O₃S | 372.41 | 4-Fluorophenylsulfonyl, azetidine, indole-methanone | Likely kinase/modulatory activity (inferred) | N/A |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₁H₁₆N₂O₂ | 328.37 | Amino-indole-phenyl, 4-hydroxyphenyl | Anti-inflammatory, antifungal | |
| 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone | C₁₆H₁₃NO₃S | 299.34 | Phenylsulfonyl-ethyl, indole | Safety profile studied (acute toxicity) | |
| [(3R)-4-[(4,7-Difluoro-1H-indol-3-yl)sulfonyl]-3-methyl-1-piperazinyl]phenylmethanone | C₂₀H₁₉F₂N₃O₃S | 419.45 | Difluoroindole-sulfonyl, piperazine, methyl group | Kinase inhibition (structural inference) | |
| 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | C₂₂H₂₀ClN₂O₄S | 451.92 | Chlorophenyl-methylindole-sulfonyl, morpholine | Not specified (structural analog) |
Key Observations :
- Azetidine vs. Piperazine/Morpholine Rings : The target compound’s azetidine ring (4-membered) likely imposes greater steric constraints compared to the 6-membered piperazine () or morpholine () rings in analogs. This may influence binding kinetics and selectivity.
- Fluorophenyl vs. Chlorophenyl derivatives () exhibit increased lipophilicity, impacting membrane permeability.
- Indole Modifications: Substituents at the indole 3-position (methanone in the target) are critical for target engagement. For example, 4-amino-3-(1H-indol-1-yl)phenylmethanone () shows enhanced antifungal activity due to the amino-hydroxyphenyl moiety.
ADMET and Pharmacokinetic Comparisons
Table 2: ADMET Predictions for Selected Compounds
Insights :
- The target compound’s predicted logP (~3.2) aligns with Rule of Five compliance, suggesting favorable oral bioavailability.
- Lower Caco-2 permeability compared to may reflect the azetidine’s rigidity, necessitating formulation optimization.
Biological Activity
The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone , also known as 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone , is a synthetic organic molecule with potential biological applications. It features a complex structure that includes an azetidine ring, a fluorophenyl group, and an indole moiety, which collectively contribute to its biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHFNOS
- CAS Number : 1797630-80-8
The presence of the fluorophenyl group is significant as it may enhance the compound's reactivity and biological interactions due to electronic effects.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Research indicates that the compound may induce apoptotic cell death in cancer cells, similar to other compounds with indole structures .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.10 | Induction of apoptosis |
| HepG2 (Liver) | 9.6 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. It is believed to modulate inflammatory pathways by reducing pro-inflammatory cytokine levels and oxidative stress markers in macrophages .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural class. For example:
- Thiazolidin Derivatives : Similar compounds have been shown to exhibit significant anticancer activity through apoptosis induction and cell cycle arrest. These studies provide a comparative framework for understanding the potential of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone in therapeutic applications .
- Structure-Activity Relationship (SAR) : Research on analogs has demonstrated that modifications to the azetidine or indole moieties can enhance biological activity. For instance, substituting different groups on the phenyl ring has been shown to affect potency significantly .
Q & A
Q. What are the key synthetic routes for preparing (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone, and what intermediates are critical for structural validation?
- Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Sulfonylation of 4-fluorophenyl groups using reagents like sulfuryl chloride or sulfonic acid derivatives under anhydrous conditions.
- Step 2: Formation of the azetidine ring via cyclization reactions, often employing Mitsunobu conditions (e.g., DIAD/TPP) or nucleophilic substitution.
- Step 3: Coupling the sulfonyl-azetidine intermediate with indole-3-carbonyl chloride using base catalysts (e.g., EtN) in aprotic solvents like DMF or THF .
- Key Intermediates:
| Intermediate | Characterization Technique |
|---|---|
| 4-Fluorophenylsulfonyl chloride | H NMR, IR (S=O stretch ~1350 cm) |
| Azetidine precursor | Mass spectrometry (M peak) |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer: Combine orthogonal techniques:
- H/C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for indole/fluorophenyl), sulfonyl-attached azetidine protons (δ 3.0–4.0 ppm), and carbonyl carbons (δ ~190 ppm).
- IR Spectroscopy: Confirm sulfonyl (S=O, ~1150–1350 cm) and ketone (C=O, ~1650–1750 cm) groups.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., CHFNOS) with <5 ppm error .
Q. What experimental strategies are recommended for assessing solubility and stability in biological buffers?
- Methodological Answer:
- Solubility: Use the shake-flask method with HPLC quantification in PBS (pH 7.4) or DMSO-water mixtures.
- Stability: Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolysis (sulfonyl/azetidine cleavage) or oxidation (indole ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity while minimizing toxicity?
- Methodological Answer:
- Core Modifications:
- Replace the 4-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects.
- Vary azetidine substituents (e.g., methyl, benzyl) to probe steric interactions.
- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Toxicity Profiling: Use HepG2 cells for hepatic toxicity and hERG assays for cardiac risk .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under nucleophilic or electrophilic conditions?
- Methodological Answer:
- Nucleophilic Attack: React with Grignard reagents (e.g., MeMgBr) to test ketone reactivity.
- Electrophilic Substitution: Perform nitration or halogenation on the indole ring to assess regioselectivity.
- Kinetic Studies: Monitor sulfonyl group hydrolysis (e.g., in acidic/alkaline buffers) via F NMR .
Q. How can computational modeling (e.g., DFT, molecular docking) predict binding affinities to biological targets?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Docking: Use AutoDock Vina to simulate interactions with protein targets (e.g., COX-2, 5-HT receptors). Validate with MD simulations (NAMD/GROMACS) .
Q. How should contradictory data from biological assays (e.g., IC variability) be resolved?
- Methodological Answer:
- Orthogonal Assays: Confirm activity using both fluorescence-based and radiometric assays.
- Batch Analysis: Check compound purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous).
- Statistical Validation: Apply ANOVA or Grubbs’ test to identify outliers .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer:
- Parameter Optimization: Systematically vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading.
- Intermediate Trapping: Use LC-MS to identify side products (e.g., over-sulfonylation).
- Reproducibility: Cross-validate with independent labs using identical starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
